molecular formula C15H11FN2O2 B12012598 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione CAS No. 70028-83-0

5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione

Cat. No.: B12012598
CAS No.: 70028-83-0
M. Wt: 270.26 g/mol
InChI Key: JTNOMKRGDRAHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione typically involves the reaction of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to yield the desired imidazolidinedione compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Oxidized imidazolidinedione derivatives.

    Reduction: Reduced imidazolidinedione derivatives.

    Substitution: Substituted imidazolidinedione derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, its interaction with cellular receptors can modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with similar structural features.

    4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.

Uniqueness

5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione is unique due to its imidazolidinedione core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a combination of anti-inflammatory, analgesic, and potential anticancer activities, making it a versatile compound for various applications.

Properties

CAS No.

70028-83-0

Molecular Formula

C15H11FN2O2

Molecular Weight

270.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H11FN2O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,(H2,17,18,19,20)

InChI Key

JTNOMKRGDRAHGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.